N'-[1-(2,5-dimethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide
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Overview
Description
N’-[1-(2,5-dimethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide is a complex organic compound that belongs to the class of hydrazides This compound is characterized by the presence of a benzohydrazide group attached to a pyrrolidin-3-yl ring, which is further substituted with a 2,5-dimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[1-(2,5-dimethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide typically involves the reaction of 2,5-dimethoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with a suitable pyrrolidin-3-one derivative under controlled conditions to yield the final product. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the reaction temperature is maintained between 60-80°C to ensure optimal yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction vessels to ensure consistent quality and yield. The reaction conditions are carefully monitored and controlled using automated systems to maintain the desired temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
N’-[1-(2,5-dimethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzohydrazide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N’-[1-(2,5-dimethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of N’-[1-(2,5-dimethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-N’-[1-(2,5-dimethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide
- N~1~-(2,5-dimethoxyphenyl)-N~2~-(mesitylsulfonyl)glycinamide
- N~1~-(2,5-dimethoxyphenyl)-N~2~-(2-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide
Uniqueness
N’-[1-(2,5-dimethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide is unique due to its specific substitution pattern and the presence of both a benzohydrazide and a pyrrolidin-3-yl ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C19H19N3O5 |
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Molecular Weight |
369.4 g/mol |
IUPAC Name |
N'-[1-(2,5-dimethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide |
InChI |
InChI=1S/C19H19N3O5/c1-26-13-8-9-16(27-2)15(10-13)22-17(23)11-14(19(22)25)20-21-18(24)12-6-4-3-5-7-12/h3-10,14,20H,11H2,1-2H3,(H,21,24) |
InChI Key |
XGHKOIKZFZGQJT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)N2C(=O)CC(C2=O)NNC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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